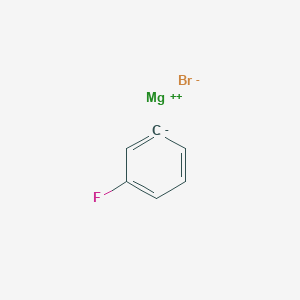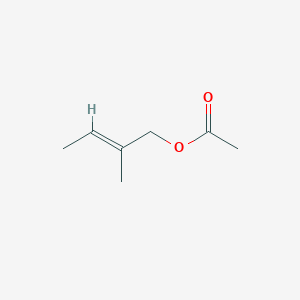![molecular formula C13H28O3 B098029 2-[Di(sec-butoxy)methoxy]butane CAS No. 16754-48-6](/img/structure/B98029.png)
2-[Di(sec-butoxy)methoxy]butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Di(sec-butoxy)methoxy]butane, also known as DIBOA, is a natural compound found in various plants such as maize, wheat, and rye. It is a member of the benzoxazinoid family of compounds that have been shown to have various biological activities.
Mechanism of Action
The exact mechanism of action of 2-[Di(sec-butoxy)methoxy]butane is not fully understood. However, it has been proposed that 2-[Di(sec-butoxy)methoxy]butane acts by inhibiting the activity of various enzymes involved in cancer cell growth and inflammation. Additionally, 2-[Di(sec-butoxy)methoxy]butane has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-[Di(sec-butoxy)methoxy]butane has been shown to have various biochemical and physiological effects. It has been found to increase the production of reactive oxygen species (ROS) in cancer cells, leading to their death. 2-[Di(sec-butoxy)methoxy]butane has also been shown to inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2). Additionally, 2-[Di(sec-butoxy)methoxy]butane has been found to have anti-bacterial properties, inhibiting the growth of various bacterial strains.
Advantages and Limitations for Lab Experiments
2-[Di(sec-butoxy)methoxy]butane has several advantages for lab experiments. It is a natural compound, which makes it easier to obtain and work with compared to synthetic compounds. Additionally, 2-[Di(sec-butoxy)methoxy]butane has been extensively studied, and its various biological activities are well-known. However, 2-[Di(sec-butoxy)methoxy]butane also has some limitations. It is a complex compound, which makes it difficult to synthesize and purify. Additionally, its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on 2-[Di(sec-butoxy)methoxy]butane. One area of research is to further investigate its anti-cancer properties and its mechanism of action. Additionally, 2-[Di(sec-butoxy)methoxy]butane's anti-inflammatory and anti-bacterial properties could be further explored for potential therapeutic applications. Finally, 2-[Di(sec-butoxy)methoxy]butane's potential as a natural herbicide could be investigated further for agricultural applications.
In conclusion, 2-[Di(sec-butoxy)methoxy]butane is a natural compound with various biological activities that have been extensively studied. Its anti-herbivore, anti-cancer, anti-inflammatory, and anti-bacterial properties make it a potential natural herbicide and therapeutic agent. Further research is needed to fully understand its mechanism of action and to explore its potential for various applications.
Synthesis Methods
2-[Di(sec-butoxy)methoxy]butane can be synthesized through a multi-step process starting with the reaction of 2,4-dihydroxy-1,4-benzoxazin-3-one with sec-butanol and sodium hydride. This reaction yields 2-(sec-butoxy)-4-hydroxy-1,4-benzoxazin-3-one, which is then reacted with methyl iodide and sodium hydride to produce 2-[Di(sec-butoxy)methoxy]butane.
Scientific Research Applications
2-[Di(sec-butoxy)methoxy]butane has been extensively studied for its various biological activities. It has been shown to have anti-herbivore properties, which makes it a potential natural herbicide. 2-[Di(sec-butoxy)methoxy]butane has also been found to have anti-cancer properties, inhibiting the growth of various cancer cells. Additionally, 2-[Di(sec-butoxy)methoxy]butane has been shown to have anti-inflammatory and anti-bacterial properties.
properties
CAS RN |
16754-48-6 |
|---|---|
Molecular Formula |
C13H28O3 |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
2-[di(butan-2-yloxy)methoxy]butane |
InChI |
InChI=1S/C13H28O3/c1-7-10(4)14-13(15-11(5)8-2)16-12(6)9-3/h10-13H,7-9H2,1-6H3 |
InChI Key |
IFHAZTNQCKGTRS-UHFFFAOYSA-N |
SMILES |
CCC(C)OC(OC(C)CC)OC(C)CC |
Canonical SMILES |
CCC(C)OC(OC(C)CC)OC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



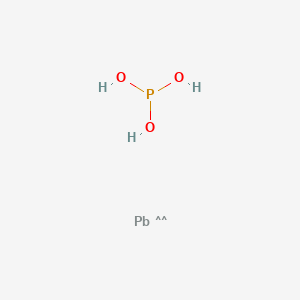
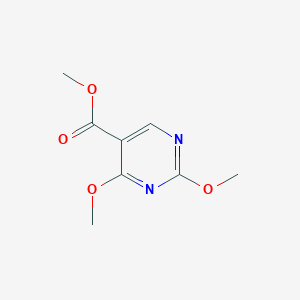


![7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one](/img/structure/B97952.png)
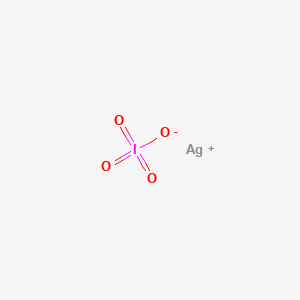
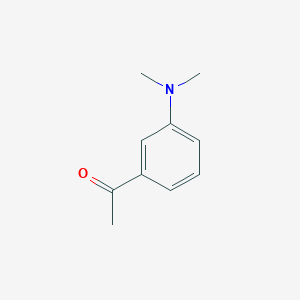

![1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B97958.png)
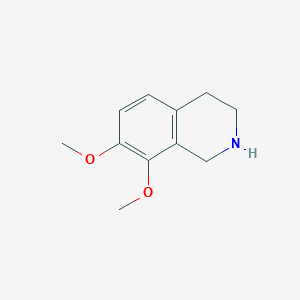
![4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide](/img/structure/B97962.png)
